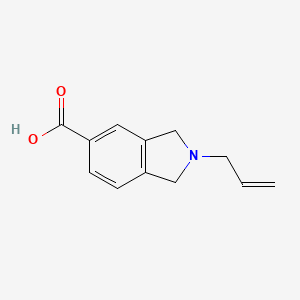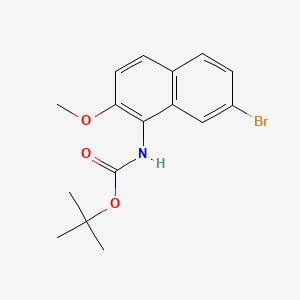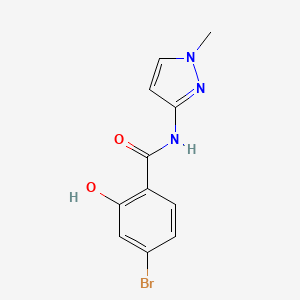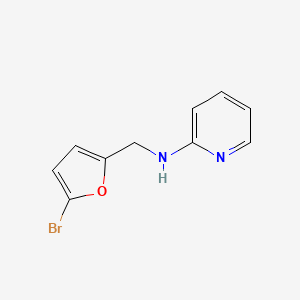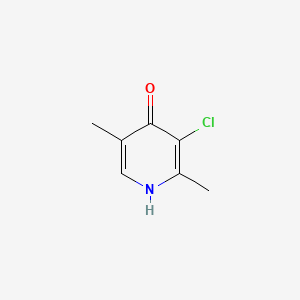
(3-(((4-Fluorophenyl)thio)methyl)oxetan-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(((4-Fluorophenyl)thio)methyl)oxetan-3-yl)methanol is a chemical compound with the molecular formula C11H13FO2S. It is characterized by the presence of an oxetane ring, a four-membered cyclic ether, which is known for its strained structure and unique reactivity. The compound also contains a fluorophenyl group and a thioether linkage, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(((4-Fluorophenyl)thio)methyl)oxetan-3-yl)methanol typically involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide to form (3-(bromomethyl)oxetan-3-yl)methanol. This intermediate is then treated with 4-fluorothiophenol under mild basic conditions, such as potassium carbonate in acetone, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
(3-(((4-Fluorophenyl)thio)methyl)oxetan-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol or thiol derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous sodium hydroxide (NaOH) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol or thiol derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(3-(((4-Fluorophenyl)thio)methyl)oxetan-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (3-(((4-Fluorophenyl)thio)methyl)oxetan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The fluorophenyl group and thioether linkage play crucial roles in these interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
(3-(Bromomethyl)oxetan-3-yl)methanol: An intermediate in the synthesis of (3-(((4-Fluorophenyl)thio)methyl)oxetan-3-yl)methanol.
(3-(Aryloxymethyl)oxetan-3-yl)methanol: Similar structure with different substituents on the oxetane ring.
(3-(Difluoromethyl)oxetane-3-amine hydrochloride): Another oxetane derivative with different functional groups
Uniqueness
This compound is unique due to its combination of a fluorophenyl group, thioether linkage, and oxetane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H13FO2S |
|---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
[3-[(4-fluorophenyl)sulfanylmethyl]oxetan-3-yl]methanol |
InChI |
InChI=1S/C11H13FO2S/c12-9-1-3-10(4-2-9)15-8-11(5-13)6-14-7-11/h1-4,13H,5-8H2 |
InChI Key |
WCPRITHEGSWFKF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CO)CSC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



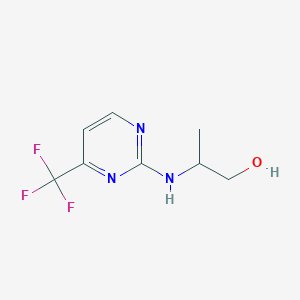

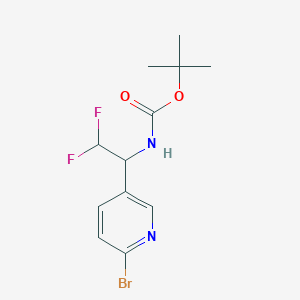
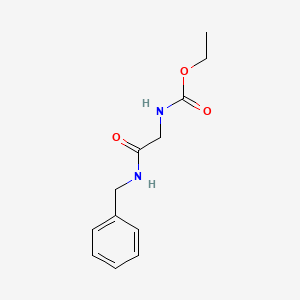

![1-Aminospiro[2.3]hexane-5-carboxylic](/img/structure/B14897508.png)
